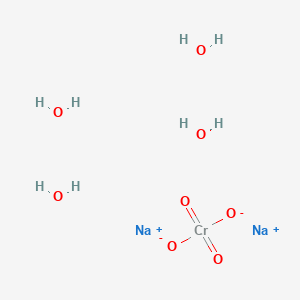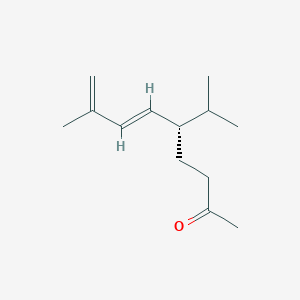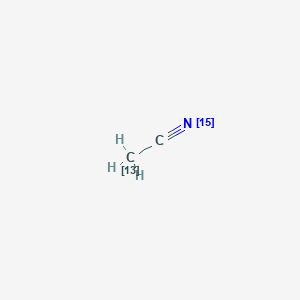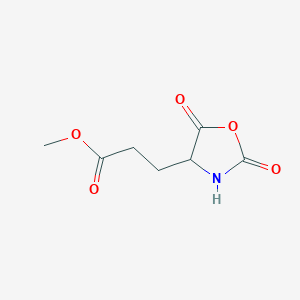
Manganous hypophosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganous Hypophosphite, also known as Manganese Hypophosphite, is a chemical compound with the molecular formula MnOP .
Synthesis Analysis
Manganous Hypophosphite can be synthesized through various methods. One such method involves the controlled synthesis of metal phosphide catalysts from annealing of metal oxides with sodium hypophosphite . Another method involves the synthesis of undoped and HCOO-doped manganese hypophosphite frameworks templated by methylhydrazinium cations .Molecular Structure Analysis
The molecular structure of Manganous Hypophosphite is complex. It has been found to crystallize in a three-dimensional perovskite-like orthorhombic structure . The structure is influenced by pressure, with phase transitions observed at different pressure levels .Chemical Reactions Analysis
Manganous Hypophosphite undergoes various chemical reactions. For instance, it has been found to undergo thermal degradation . It also reacts with acids, with hot concentrated sulfuric acid dissolving manganese with the evolution of SO2 .Physical And Chemical Properties Analysis
Manganous Hypophosphite exhibits various physical and chemical properties. For instance, it has been found to exhibit antiferromagnetic order and red photoluminescence . It also exhibits high thermal and chemical stabilities .Scientific Research Applications
Spin Label Studies
Manganous ion (Mn(2+)) has been used as a spin label for studying divalent cation uptake by rat liver mitochondria. This application reveals high local concentration regions within the mitochondria, with an estimated average separation of manganese ions being approximately 4.0 ± 0.6 Å (Gunter & Puskin, 1972).
Antioxidant Activity
Manganous phosphate, a compound related to manganous hypophosphite, demonstrates unique capabilities in removing superoxide rapidly and catalytically from aqueous solutions, acting as a substantial antioxidant for cells lacking superoxide dismutase (SOD) enzymes (Barnese et al., 2008).
Analytical Chemistry Application
A method for determining hypophosphite by oxidation with permanganate in acid medium in the presence of fluoride has been described. This method is particularly useful in preventing the formation of insoluble oxides of manganese, demonstrating the relevance of manganous hypophosphite in analytical chemistry applications (Idriss et al., 1980).
Role in Formate Transport
Hypophosphite has been used to identify genes in Escherichia coli related to the transport of formate, with findings suggesting its role in cellular processes involving formate transport (Suppmann & Sawers, 1994).
Catalytic Synthesis
Manganous chloride, closely related to manganous hypophosphite, has been used as a catalyst in the synthesis of bis-(4-hydroxycoumarin)methanes. This demonstrates its potential use as a catalyst in various chemical synthesis processes (Sangshetti et al., 2009).
Decomposition Kinetics
The decomposition kinetics of manganese hypophosphite monohydrate have been studied, revealing insights into the thermal behavior and reaction mechanisms of this compound (Noisong et al., 2008).
Protective Mechanism in Cells
Manganous superoxide dismutase (MnSOD), derived from manganese compounds like manganous hypophosphite, plays a role in scavenging potentially toxic superoxide radicals in the mitochondria, thus acting as a protective mechanism in cells (Wong & Goeddel, 1988).
Mechanism of Action
properties
InChI |
InChI=1S/Mn.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFJVPPJGJSHMF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[O-]P=O.[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO4P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047521 |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.883 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
10043-84-2 |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)




![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)





